N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine
CAS No.:
Cat. No.: VC16786715
Molecular Formula: C24H15NOS
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15NOS |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-dibenzothiophen-2-yldibenzofuran-2-amine |
| Standard InChI | InChI=1S/C24H15NOS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)26-21)25-16-10-12-24-20(14-16)18-6-2-4-8-23(18)27-24/h1-14,25H |
| Standard InChI Key | ZVJRLNBQBCOSFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65 |
Introduction
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is a complex organic compound that belongs to the class of polycyclic aromatic amines. Its structure consists of dibenzo[b,d]thiophene and dibenzo[b,d]furan units linked by an amine group, making it a compound of interest in various scientific fields, particularly in organic electronics and materials science .
Synthesis
The synthesis of N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine typically involves a multi-step process. One effective method includes the Ullmann coupling reaction, where dibenzo[b,d]thiophene derivatives are reacted with dibenzo[b,d]furan derivatives in the presence of a copper catalyst. Alternatively, palladium-catalyzed cross-coupling reactions are also utilized to form the amine linkage.
Storage and Handling
This compound should be stored in a dark place, sealed in a dry environment at room temperature. It is classified with a signal word of "Warning" and requires specific precautionary statements for handling .
Applications in Materials Science
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is of significant interest in materials science due to its potential applications in organic semiconductors and optoelectronic devices. The compound's electronic properties, influenced by its molecular structure, enable efficient charge mobility, making it suitable for use in optoelectronic materials.
Research in Organic Electronics
The compound's structure, featuring multiple fused aromatic rings, contributes to its electronic properties. This makes it a promising candidate for research in organic electronics, where materials with high charge mobility are crucial.
Chemical Reactions and Mechanisms
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, often requiring specific conditions such as temperature control and the presence of catalysts to achieve high yields and selectivity. These reactions are critical in synthetic organic chemistry, particularly in the formation of complex organic structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume